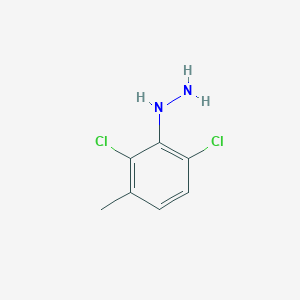![molecular formula C18H15N3O3S B12443022 4-[(phenoxyacetyl)amino]-N-(1,3-thiazol-2-yl)benzamide](/img/structure/B12443022.png)
4-[(phenoxyacetyl)amino]-N-(1,3-thiazol-2-yl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2-苯氧基乙酰胺基)-N-(1,3-噻唑-2-基)苯甲酰胺是一种合成的有机化合物,属于苯甲酰胺类。 这一类化合物以其多样的生物活性而闻名,在药物化学、制药和材料科学等各个领域都有应用。
准备方法
合成路线和反应条件
4-(2-苯氧基乙酰胺基)-N-(1,3-噻唑-2-基)苯甲酰胺的合成通常涉及多步有机反应。 一种常见的合成路线可能包括:
苯氧基乙酸衍生物的形成: 在碱性条件下,使苯酚与氯乙酸反应生成苯氧基乙酸。
酰胺的形成: 使用亚硫酰氯将苯氧基乙酸转化为相应的酰氯,然后与胺反应形成酰胺。
噻唑环的形成: 通过使硫代酰胺和卤代酮发生环化反应合成噻唑环。
最终偶联: 在适当的条件下,将苯氧基乙酰胺基衍生物与噻唑环偶联,形成最终化合物。
工业生产方法
此类化合物的工业生产方法通常涉及对上述合成路线的优化,以提高产率、纯度和成本效益。 这可能包括使用催化剂、对反应条件进行高通量筛选以及连续流动化学技术。
化学反应分析
反应类型
4-(2-苯氧基乙酰胺基)-N-(1,3-噻唑-2-基)苯甲酰胺可以发生各种化学反应,包括:
氧化: 该化合物可以使用高锰酸钾或过氧化氢等试剂进行氧化。
还原: 还原反应可以使用氢化铝锂或硼氢化钠等试剂进行。
取代: 亲核或亲电取代反应可以在苯甲酰胺或噻唑环上的不同位置发生。
常用试剂和条件
氧化: 酸性或碱性介质中的高锰酸钾。
还原: 干醚中的氢化铝锂。
取代: 用于亲电取代的卤化剂,例如 N-溴代琥珀酰亚胺。
主要产物
从这些反应中形成的主要产物取决于所用条件和试剂。 例如,氧化可能产生羧酸或酮,而还原可能产生醇或胺。
科学研究应用
化学: 用作合成更复杂分子的构建模块。
生物学: 调查其潜在的生物活性,例如抗菌或抗癌活性。
医学: 由于其潜在的治疗效果,被探索为药物开发的候选者。
工业: 用于开发具有特定性能的新材料。
作用机制
4-(2-苯氧基乙酰胺基)-N-(1,3-噻唑-2-基)苯甲酰胺的作用机制涉及其与特定分子靶标的相互作用。 这些靶标可能是酶、受体或其他蛋白质,导致生物途径的调节。 确切的机制将取决于具体的应用和生物学背景。
相似化合物的比较
类似化合物
4-(2-苯氧基乙酰胺基)苯甲酸: 结构相似,但缺少噻唑环。
N-(1,3-噻唑-2-基)苯甲酰胺: 包含噻唑环,但缺少苯氧基乙酰胺基。
独特性
4-(2-苯氧基乙酰胺基)-N-(1,3-噻唑-2-基)苯甲酰胺是独一无二的,因为它同时具有苯氧基乙酰胺基和噻唑部分,与类似化合物相比,它可能赋予独特的生物活性和化学性质。
属性
分子式 |
C18H15N3O3S |
|---|---|
分子量 |
353.4 g/mol |
IUPAC 名称 |
4-[(2-phenoxyacetyl)amino]-N-(1,3-thiazol-2-yl)benzamide |
InChI |
InChI=1S/C18H15N3O3S/c22-16(12-24-15-4-2-1-3-5-15)20-14-8-6-13(7-9-14)17(23)21-18-19-10-11-25-18/h1-11H,12H2,(H,20,22)(H,19,21,23) |
InChI 键 |
KNDIWJVFMBWWTH-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)OCC(=O)NC2=CC=C(C=C2)C(=O)NC3=NC=CS3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



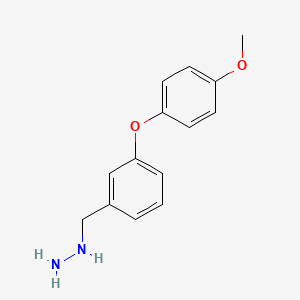
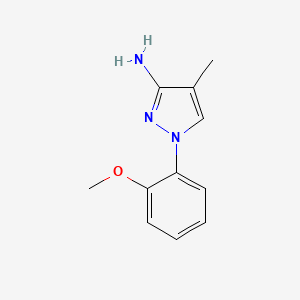

![3-[2-(3-bromophenyl)-2-oxoethyl]-5-chloro-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B12442964.png)
![Tert-butyl 4-[(tert-butoxycarbonyl)oxy]-3-fluoropiperidine-1-carboxylate](/img/structure/B12442968.png)
![Methyl 2-[(E)-2-(3,4-diacetoxyphenyl)vinyl]-6-methoxy-benzoate](/img/structure/B12442969.png)
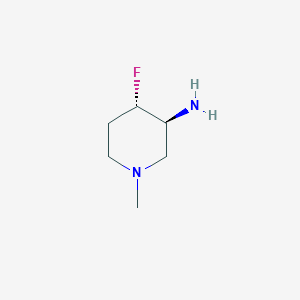
![4,6-dichloro-1-cyclohexyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B12442974.png)
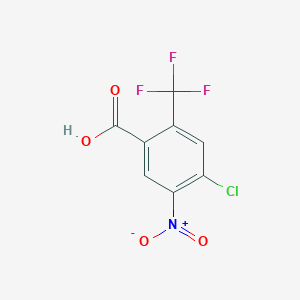
![N'-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]pyridine-3-carbohydrazide](/img/structure/B12442986.png)
![N-[2-(aminomethyl)phenyl]benzenemethanamine](/img/structure/B12442994.png)
